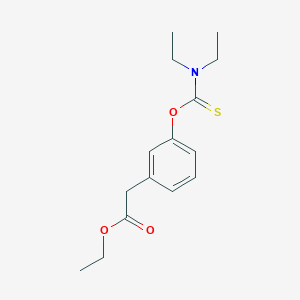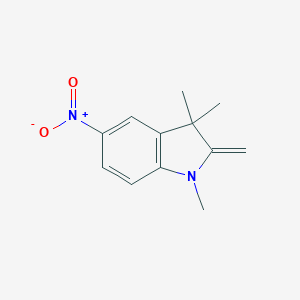
1,3,3-Trimethyl-2-methylene-5-nitroindoline
説明
Synthesis Analysis
The synthesis of derivatives related to 1,3,3-Trimethyl-2-methylene-5-nitroindoline involves several key strategies. Efficient and selective syntheses of related compounds, such as 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones, are achieved via Cu-promoted C-H activation, nitroalkylation followed by intramolecular cyclization (Yu et al., 2017). Additionally, the synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations further highlights the versatility of reactions involving nitro compounds (Rahn et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3,3-Trimethyl-2-methylene-5-nitroindoline has been elucidated using X-ray single crystal diffraction, revealing detailed insights into their crystallographic parameters and packing structures (Fotie et al., 2014).
Chemical Reactions and Properties
The addition of dialkylphosphites to 1,3,3-trimethyl-2-methyleneindoline enables the synthesis of 1,2,3,3-tetramethyl-3H-indolium salts and derivatives, demonstrating the compound's reactivity and potential for further chemical transformations (Tolmachev et al., 1993).
Physical Properties Analysis
The physical properties of related compounds, such as stability and crystal packing, are influenced by their molecular structure and substituents. For instance, isoindole-based nitrones exhibit enhanced stability, which is crucial for their application in spin trapping and other areas (Bottle & Micallef, 2003).
科学的研究の応用
Synthesis of Substituted Indolines : Dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline are used to synthesize 5-substituted 2-methyl- and 2-methyleneindolines. These compounds, with most protecting phosphorus groups, can be easily removed by mineral acids (Tolmachev et al., 1993).
Photorelease of L-Glutamate : A derivative, used as an antenna-sensitized nitroindoline precursor, efficiently enables photorelease of L-glutamate in high concentrations, useful for activating neuronal glutamate ion channels in biological experiments (Papageorgiou et al., 2004).
Detection of Liquid Water Structure Change : 1-Methyl-5-nitroindoline (MNI) detects the structural change of liquid water with temperature, indicating a change in structure at 43°C (Catalán & del Valle, 2018).
Synthesis of Photochromic Spirooxazine Compounds : Novel organic photochromic spirooxazine compounds were synthesized using 1,3,3-trimethyl-2-methylene indoline, showing different photochromic behaviors in various solvents (Bao, 2001).
Oxygen Sensitivity in EPR Studies : TMIO and its analogues exhibit high oxygen sensitivity and low cytotoxicity, making them useful for Electron Paramagnetic Resonance (EPR) studies in viable systems for oximetry (Shen et al., 2002).
Cation Binding Properties : A new phthalide-fused indoline derivative shows good selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).
Two-Photon Excitation in Microstructure Fabrication : Two-photon excitation of a polypeptide with 7-nitroindoline units can produce short peptide fragments, useful for 3D microstructure fabrication (Hatch et al., 2016).
Photochromic Properties for Solar Cells and Photovoltaics : Synthesis and characterization of new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives have potential applications in solar cells and photovoltaics (Sepehr et al., 2021).
Antimicrobial and Antinociceptive Activities : Compounds derived from 1,3,3-Trimethyl-2-methylene-5-nitroindoline show promising antibacterial, antifungal, and antinociceptive activities, suggesting potential for pharmaceutical development (Bassyouni et al., 2012).
Free Radical Probing : Synthesis of water-soluble isoindoline nitroxides and a stable pronitroxide hydroxylamine hydrochloride provides a UV-VIS probe for free radicals and their transformation into stable nitroxides (Reid & Bottle, 1998).
Safety And Hazards
特性
IUPAC Name |
1,3,3-trimethyl-2-methylidene-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGEAVJRDAMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189950 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
CAS RN |
36429-14-8 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36429-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036429148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-2-methylene-5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



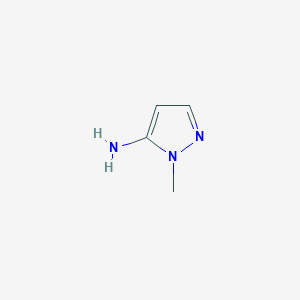
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
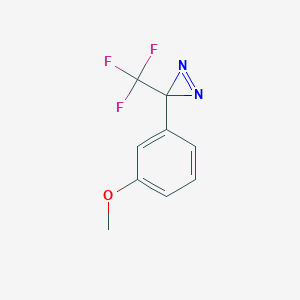
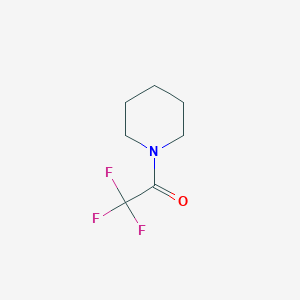
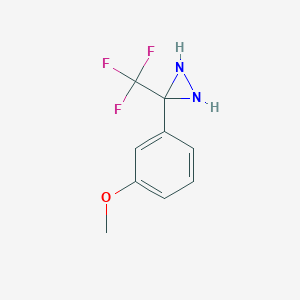
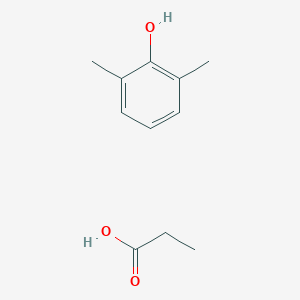
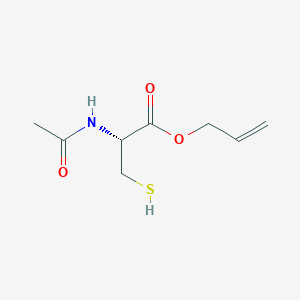
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
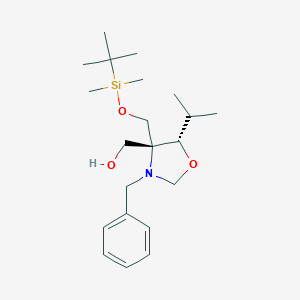
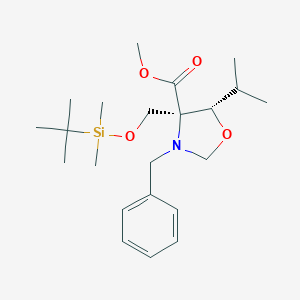
![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)
![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)
